![molecular formula C10H14ClNO B1277141 3-(4-chlorophenoxy)-N-methylpropan-1-amine CAS No. 90945-06-5](/img/structure/B1277141.png)
3-(4-chlorophenoxy)-N-methylpropan-1-amine
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Overview
Description
Compounds with a structure similar to “3-(4-chlorophenoxy)-N-methylpropan-1-amine” often belong to the class of organic compounds known as chlorobenzenes. Chlorobenzenes are compounds that contain one or more covalently bonded chlorine atoms to a benzene ring .
Molecular Structure Analysis
The molecular structure of “3-(4-chlorophenoxy)-N-methylpropan-1-amine” would likely consist of a three-carbon chain (propane) with a chlorine-substituted phenoxy group attached to the third carbon and a methylamine group attached to the first carbon .Chemical Reactions Analysis
The chemical reactions involving “3-(4-chlorophenoxy)-N-methylpropan-1-amine” would depend on the specific conditions and reagents present. Generally, amines can undergo reactions such as alkylation, acylation, and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-chlorophenoxy)-N-methylpropan-1-amine” would depend on its specific structure. For instance, similar compounds like “3-(4-Chlorophenoxy)propanoic acid” have a density of 1.3±0.1 g/cm3, boiling point of 308.3±17.0 °C at 760 mmHg, and a flash point of 140.2±20.9 °C .Scientific Research Applications
Pharmaceutical Research
This compound is structurally related to chlorphenesin, which is used as a muscle relaxant and has biocidal properties. The presence of the 4-chlorophenoxy moiety suggests potential applications in the development of new pharmaceutical agents. Research could explore its efficacy in muscle relaxation or its antimicrobial properties, possibly leading to new treatments for muscle-related conditions or infections .
Agricultural Chemistry
Compounds with chlorophenoxy groups have been used as herbicides and plant growth regulators. “3-(4-chlorophenoxy)-N-methylpropan-1-amine” could be investigated for its ability to influence plant growth, potentially leading to its use in agricultural practices to improve crop yields or manage weed growth .
Analytical Chemistry
The compound’s unique structure may allow it to serve as a standard or reagent in chromatographic methods. Its properties could be utilized in developing new analytical techniques for detecting related compounds or impurities in various samples, enhancing the accuracy and precision of chemical analyses .
Environmental Science
Investigations into the environmental fate of “3-(4-chlorophenoxy)-N-methylpropan-1-amine” could provide insights into its persistence and bioaccumulation potential. This is crucial for assessing its environmental impact and for the development of strategies to mitigate any potential risks .
Sports Medicine
The metabolites of chlorophenoxy compounds have been used as markers in doping tests. “3-(4-chlorophenoxy)-N-methylpropan-1-amine” could be explored for its metabolic profile and potential use in anti-doping efforts to ensure fair play in sports .
Safety and Hazards
Future Directions
The future directions for research on “3-(4-chlorophenoxy)-N-methylpropan-1-amine” would depend on its potential applications. For instance, a compound with similar structure, “artesunate-3-chloro-4-(4-chlorophenoxy) aniline (ATSA)”, shows antimalarial chemosuppression activity against both the sensitive and the resistant human and mice malaria parasites with wide safety margins .
properties
IUPAC Name |
3-(4-chlorophenoxy)-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMWCNCPSPAYGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424701 |
Source
|
Record name | 3-(4-Chlorophenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenoxy)-N-methylpropan-1-amine | |
CAS RN |
90945-06-5 |
Source
|
Record name | 3-(4-Chlorophenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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